Cas no 1477-50-5 (Indole-2-carboxylic acid)
Indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-2-carboxylic acid
- 2-CARBOXYINDOLE
- 2-INDOLECARBOXYLIC ACID
- AKOS JY2082713
- INDOLE-1H-2-CARBOXYLIC ACID
- INDOLE-2-CARBOXYLIC ACID
- TIMTEC-BB SBB003953
- indole-2-carboxlicacid
- Indole-2-carboxylate acid
- Indole-3-CarboxylicAcidForBiochemistry
- 2-IndolecarboxylicAcid:Indole-2-CarboxylicAcid
- 2-Indolylformic Acid
- NSC 16598
- Indole-2-carboxylic
- Indole-2-earboxylic acid ethylester
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
- 2-Carboxy-1H-indole
- 1H-Indole-2-carboxylic
- OTAVA-BB BB7013890553
- Indol-2-Carboxylic Acid
- 1H-Indolecarboxylic acid
- Indole-2-carboxylate
- HCUARRIEZVDMPT-UHFFFAOYSA-N
- 1h-indol-2-carbons
- carboxyindole
- 2-Indolecarboxylate
- indolecarboxylic acid
- indole carboxylic acid
- PubChem1690
- 2-indolcarboxylic acid
- Spectrum_001485
- 2-indol carboxylic acid
- Sp
- HMS1921H22
- BCP00082
- SDCCGMLS-0065971.P001
- MFCD00005611
- EN300-16592
- Z56347139
- HY-I0096
- HCUARRIEZVDMPT-UHFFFAOYSA-
- FT-0627228
- 1H-indole-2-carboxylicacid
- 2-INDOLE CARBOXYLIC ACID
- Q27461367
- NSC16598
- BB 0242376
- indole_2_carboxylic_acid
- AMY2735
- 1477-50-5
- Indole-2-carboxylic acid, 98%
- SPECTRUM1502082
- KBio2_001965
- SR-01000392684
- STR02479
- EINECS 216-030-4
- A3232
- 1H-Indole-2-carboxylic acid; compound with 1H-indole-2-carboxylic acid
- CHEMBL278390
- Spectrum3_000943
- F0451-0610
- SR-01000392684-1
- I-2300
- Indole-2-carboxylicAcid-13C
- KBio2_004533
- SY003715
- CG-0515
- SCHEMBL1935
- CS-M1850
- ICB
- s6228
- I0332
- InChI=1/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)
- CHEBI:169990
- FT-0651889
- Spectrum4_001042
- 137497-03-1
- 1H-indol-2-carboxylic acid
- SMR000112260
- Spectrum5_001735
- DTXSID20163782
- AB00454
- KBioGR_001304
- CCG-39889
- AC-3062
- KBio3_002006
- NSC-16598
- SpecPlus_000676
- KBioSS_001965
- AQ-776/40177767
- SPBio_000081
- MLS002207203
- KBio2_007101
- NCGC00094957-01
- BDBM50004955
- FT-0627213
- KBio1_001716
- AKOS000121595
- DivK1c_006772
- Spectrum2_000021
- NS00015137
- Oprea1_557882
- 1H-indole-2-carbonsäure
- N-[4-(2-Pyridinyl)-2-thiazolyl]-2-pyridinamine
- NCGC00094957-02
- 1H-2-indolecarboxylic acid
- STK001808
- DB-011564
- FI02860
- DTXCID9086273
- 1H-Indole-2-carboxylic acid (9CI)
- 216-030-4
- Indole-2-carboxylic acid
-
- MDL: MFCD00005611
- Inchi: 1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)
- InChI Key: HCUARRIEZVDMPT-UHFFFAOYSA-N
- SMILES: OC(C1=CC2C=CC=CC=2N1)=O
- BRN: 124132
Computed Properties
- Exact Mass: 161.04800
- Monoisotopic Mass: 161.047678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 53.1
- Surface Charge: 0
- Tautomer Count: 6
Experimental Properties
- Color/Form: Off white crystalline powder.
- Density: 1.2480 (rough estimate)
- Melting Point: 202-206 °C (lit.)
- Boiling Point: 419.6°C at 760 mmHg
- Flash Point: 207.6℃
- Refractive Index: 1.5050 (estimate)
- Solubility: Soluble in clear yellow solution 5% in ethanol, dimethyl sulfoxide and methanol.
- PSA: 53.09000
- LogP: 1.86610
- Solubility: Soluble in ethanol and ether, soluble in hot benzene, insoluble in cold water, insoluble in petroleum ether.
- Sensitiveness: Sensitive to air
Indole-2-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-21/22
- Safety Instruction: S22-S24/25
- RTECS:NK7882812
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S24/25
- Risk Phrases:R36/37/38
Indole-2-carboxylic acid Customs Data
- HS CODE:29339990
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Indole-2-carboxylic acid Pricemore >>
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| Alichem | A199009028-1000g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107987-10g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107987-25g |
Indole-2-carboxylic acid |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107987-250g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107987-500g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107987-5g |
Indole-2-carboxylic acid |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I107987-50g |
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¥52.90 | 2023-09-02 |
Indole-2-carboxylic acid Suppliers
Indole-2-carboxylic acid Related Literature
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1. Synthesis and pharmacological profile of a series of 2,5-substituted-N,N-dimethyltryptamine derivatives as novel antagonists for the vascular 5-HT1B-like receptorGerard P. Moloney,Graeme R. Martin,Neil Mathews,Heather Hobbs,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2713
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2. Synthesis and pharmacological profile of a series of 2,5-substituted-N,N-dimethyltryptamine derivatives as novel antagonists for the vascular 5-HT1B-like receptorGerard P. Moloney,Graeme R. Martin,Neil Mathews,Heather Hobbs,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2713
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3. Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptorsGerard P. Moloney,Graeme R. Martin,Neil Mathews,Heather Hobbs,Susan Dodsworth,Pang Yih Sang,Cameron Knight,Miles Maxwell,Robert C. Glen J. Chem. Soc. Perkin Trans. 1 1999 2699
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R. N. Prasad Tulichala,K. C. Kumara Swamy Org. Biomol. Chem. 2016 14 4519
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Trieu N. Trinh,Eileen A. McLaughlin,Christopher P. Gordon,Ilana R. Bernstein,Victoria J. Pye,Kate A. Redgrove,Adam McCluskey Org. Biomol. Chem. 2017 15 3046
Additional information on Indole-2-carboxylic acid
Introduction to Indole-2-carboxylic acid (CAS No. 1477-50-5)
Indole-2-carboxylic acid, with the chemical formula C₉H₇NO₂ and CAS number 1477-50-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic acid has garnered considerable attention due to its versatile applications in medicinal chemistry, agrochemicals, and material science. Its unique structural properties, characterized by a fused indole ring system and a carboxylic acid functional group, make it a valuable intermediate in the synthesis of various biologically active molecules.
The< strong>indole moiety, a bicyclic aromatic compound consisting of a benzene ring fused to a pyrrole ring, is well-known for its presence in numerous natural products and pharmaceuticals. Indole-2-carboxylic acid, specifically, serves as a crucial building block in the construction of more complex molecules. The carboxylic acid group at the 2-position of the indole ring introduces reactivity that allows for further functionalization, enabling chemists to tailor the compound for specific applications.
In recent years, significant advancements have been made in understanding the pharmacological potential of indole derivatives. Research has highlighted the< strong>Indole-2-carboxylic acid as a precursor in the synthesis of molecules with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its role in developing novel inhibitors targeting enzymes involved in cancer cell proliferation. The compound’s ability to act as a scaffold for drug design has positioned it as a focal point in medicinal chemistry research.
The< strong>CAS No. 1477-50-5 identifier ensures unambiguous recognition and classification of this compound in scientific literature and industrial applications. This standardized nomenclature is essential for regulatory compliance and facilitates efficient database searches, ensuring researchers can access relevant information quickly. The chemical’s stability under various conditions also makes it suitable for large-scale synthesis and purification processes, which are critical for pharmaceutical manufacturing.
One of the most compelling aspects of< strong>Indole-2-carboxylic acid is its role in the development of agrochemicals. The indole core is commonly found in plant growth regulators and pesticides due to its ability to interact with biological systems at low concentrations. Researchers have leveraged this property to design compounds that enhance crop yield while minimizing environmental impact. The< strong>carboxylic acid functionality further contributes to its versatility by allowing modifications that improve solubility and bioavailability.
The synthesis of< strong>Indole-2-carboxylic acid can be achieved through several pathways, each with distinct advantages depending on the desired scale and purity requirements. Common methods include oxidative cleavage of indole derivatives or carboxylation reactions on pre-formed indole structures. Advances in catalytic processes have enabled more efficient and environmentally friendly synthetic routes, reducing waste and energy consumption without compromising yield.
In material science, the unique electronic properties of< strong>Indole-2-carboxylic acid have been explored for applications in organic electronics. The compound’s ability to absorb light across multiple wavelengths makes it a candidate for use in photovoltaic cells or optoelectronic devices. Additionally, its stability under extreme conditions enhances its suitability for industrial applications where durability is paramount.
The growing interest in green chemistry has spurred research into sustainable methods for producing< strong>Indole-2-carboxylic acid. Biocatalytic approaches, utilizing enzymes to facilitate key transformations, have shown promise in reducing reliance on harsh reagents and minimizing byproduct formation. These innovations align with global efforts to develop more eco-friendly chemical processes that align with regulatory standards and environmental concerns.
The pharmacological significance of< strong>Indole-2-carboxylic acid continues to expand with each new study published. Researchers are exploring its potential as an adjuvant in combination therapies for chronic diseases such as diabetes and neurodegenerative disorders. The compound’s ability to modulate multiple biological pathways simultaneously offers a strategic advantage over single-target drugs, potentially leading to more effective treatments with fewer side effects.
In conclusion, Indole-2-carboxylic acid (CAS No. 1477-50-5) stands as a cornerstone molecule in modern chemistry research. Its broad applicability across pharmaceuticals, agrochemicals, and materials science underscores its importance as both an intermediate and an end-product itself. As scientific understanding evolves and new technologies emerge, the< strong>CAS No. 1477-50-5 designation will remain integral to ensuring accurate communication and collaboration within the scientific community.
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